Enhanced Lipophilicity and Predicted Membrane Permeability vs. 4-Methylphenyl Analog
The 4-ethylphenyl substituent in the target compound is predicted to increase lipophilicity relative to the 4-methylphenyl (p-tolyl) analog. Calculated logP values (ALOGPS 2.1) yield ~3.8 for the 4-ethyl derivative versus ~3.4 for the 4-methyl derivative and ~3.1 for the unsubstituted phenyl analog [1][2]. This logP shift falls within the favorable range (3.12–4.94) identified by Xia et al. (2007) for A549 growth inhibition in the 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide series, where lipophilicity correlated positively with antiproliferative activity [2].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | clogP ≈ 3.8 (ALOGPS 2.1 prediction) |
| Comparator Or Baseline | 4-Methyl analog: clogP ≈ 3.4; Unsubstituted phenyl analog: clogP ≈ 3.1 |
| Quantified Difference | ΔclogP ≈ +0.4 vs. 4-methyl analog; ΔclogP ≈ +0.7 vs. phenyl analog |
| Conditions | In silico prediction; experimental logP not available |
Why This Matters
Higher lipophilicity within the optimal range may translate to superior membrane permeability and intracellular accumulation in A549 and related cancer cell lines, providing a procurement-relevant rationale for selecting the 4-ethylphenyl analog over less lipophilic counterparts.
- [1] ALOGPS 2.1 online calculator, Virtual Computational Chemistry Laboratory, accessed 2026. View Source
- [2] Xia, Y., Dong, Z. W., Zhao, B. X., Ge, X., Meng, N., Shin, D. S., & Miao, J. Y. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893–6899. View Source
